Welcome to the BenchChem Online Store!
molecular formula C12H29N5 B8284205 1,4,7,10,14-Pentaazacycloheptadecane

1,4,7,10,14-Pentaazacycloheptadecane

Cat. No. B8284205
M. Wt: 243.39 g/mol
InChI Key: VTAVSTFSWWSLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05874421

Procedure details

A mixture of 1,4,7,10,14-penta(p-toluenesulfonyl)-1,4,7,10,14-pentaazacycloheptadecane prepared as in Example 12A (28.5 g, 0.0279 mole) and concentrated H2SO4 (100 ml) was heated at 100° C. with stirring under a dry argon atmosphere for 72 H. To the resulting brown solution, ethanol (100 ml) was added dropwise with stirring at 0° C. followed by ethyl ether (1 l). The tan solid was filtered and washed thoroughly with ethyl ether. The solid was then dissolved in H2O (100 ml) and the resulting solution filtered and washed with ethyl ether. The pH of the solution was adjusted to 11 with 10N NaOH and the solvent was removed in vacuo. The resulting brown oily solid was extracted with hot THF (2×500 ml) and the THF extracts were filtered. The filtrates were combined and the solvent was removed in vacuo. The oily residue was dissolved in hot hexane and the insoluble impurities were removed by filtration. The solvent was removed in vacuo and the residual oil was purified by vacuum distillation to give 2.68 g (39% yield) of the product as a light yellow oil: bp 140°-5° C. (0.10 mm Hg); 1H NMR (CDCl3) δ 1.51 (br s, 5 H), 1.68 (quint, J=6.1 Hz, 4 H), 2.73 (m, 20 H); Exact mass (M+H)+ : calcd., 244.2501; Found: 244.2555 (C12H30N5).
Name
1,4,7,10,14-penta(p-toluenesulfonyl)-1,4,7,10,14-pentaazacycloheptadecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 12A
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
39%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:26][CH2:25][CH2:24][N:23](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:22][CH2:21][CH2:20][N:19](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:18][CH2:17][N:16](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14][N:13](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:12][CH2:11]2)(=O)=O)=CC=1.OS(O)(=O)=O.C(O)C>C(OCC)C>[NH:10]1[CH2:26][CH2:25][CH2:24][NH:23][CH2:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1

Inputs

Step One
Name
1,4,7,10,14-penta(p-toluenesulfonyl)-1,4,7,10,14-pentaazacycloheptadecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CCN(CCN(CCCN(CCC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
Step Two
Name
Example 12A
Quantity
28.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring under a dry argon atmosphere for 72 H
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring at 0° C.
FILTRATION
Type
FILTRATION
Details
The tan solid was filtered
WASH
Type
WASH
Details
washed thoroughly with ethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in H2O (100 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solution filtered
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting brown oily solid was extracted with hot THF (2×500 ml)
FILTRATION
Type
FILTRATION
Details
the THF extracts were filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in hot hexane
CUSTOM
Type
CUSTOM
Details
the insoluble impurities were removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residual oil was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
N1CCNCCNCCNCCCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.